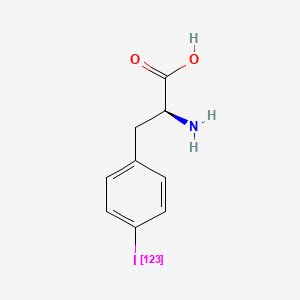

4-Iodophenylalanine i-123

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60345-87-1 |

|---|---|

Molecular Formula |

C9H10INO2 |

Molecular Weight |

287.09 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-(123I)iodanylphenyl)propanoic acid |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-4 |

InChI Key |

PZNQZSRPDOEBMS-GBVUCJOHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[123I] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I |

Origin of Product |

United States |

Radiochemical Synthesis and Production Methodologies of 4 Iodophenylalanine I 123

Precursor Synthesis Strategies

The development of suitable precursors is fundamental to the successful radiosynthesis of 4-[¹²³I]I-Phe. These precursors are designed to facilitate the regioselective attachment of the iodine-123 isotope under mild conditions, ensuring the integrity of the chiral amino acid structure.

Development of Stannyl (B1234572) Precursors for Radioiodination

Stannyl precursors, particularly arylstannanes, are widely utilized for electrophilic radiohalogenation due to their stability and high reactivity in destannylation reactions. mdpi.com A key strategy involves the synthesis of a tributylstannyl derivative of phenylalanine.

A notable precursor is (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. snmjournals.orgnih.gov This compound is synthesized from the corresponding iodo-derivative, N-Boc-4-iodophenylalanine, which is first converted to its tert-butyl ester. nih.gov The subsequent stannylation is achieved through a Stille reaction, reacting the ester with bis(tributyltin). nih.gov The use of tert-butyl and tert-butoxycarbonyl (Boc) protecting groups for the acid and amino functions, respectively, is advantageous as they are acid-labile, allowing for a convenient one-step deprotection. snmjournals.org This approach avoids the harsher conditions required for hydrolyzing methyl esters, which can risk epimerization at the chiral center. nih.gov

Synthesis of Halogenated Phenylalanine Derivatives (e.g., 4-bromophenylalanine) as Precursors

Halogenated derivatives, such as 4-bromophenylalanine, serve as precursors for radioiodination via nucleophilic isotopic exchange reactions. The synthesis of no-carrier-added (n.c.a.) 4-[¹²³I]I-Phe has been achieved through copper-catalyzed iodo-debromination. nih.gov This method involves the replacement of a bromine atom on the phenyl ring with the iodine-123 radioisotope.

The principle of using bromo-precursors is well-established in radioiodination. For example, the synthesis of 2-[¹³¹I]iodophenyl-metyrapone utilizes a 2-bromophenyl-metyrapone precursor for a Cu(I)-assisted nucleophilic exchange. nih.gov This iodo-for-bromo exchange demonstrates the feasibility and the reaction conditions applicable to preparing radioiodinated compounds from their brominated analogues. nih.gov

Alternative Precursor Compounds and Their Derivatization

Beyond stannyl and bromo derivatives, other precursors have been explored. Ester derivatives of 4-iodophenylalanine itself can be used in isotopic exchange labeling. For instance, 4-iodo-DL-phenylalanine ethyl ester has been used as a substrate for radioiodination via a melt method, where the radioisotope is exchanged with the stable iodine atom already present on the molecule. snmjournals.org This method, however, requires a subsequent hydrolysis step to yield the final amino acid. snmjournals.org

Radioiodination Techniques

The choice of radioiodination technique is crucial for maximizing the radiochemical yield and specific activity of the final product. Methods range from catalyzed exchange reactions to direct, single-step syntheses from activated precursors.

Cu(I)-Assisted Nucleophilic Isotopic Exchange Methods

Copper(I)-assisted nucleophilic exchange is a key method for producing no-carrier-added radioiodinated aromatic compounds from halogenated precursors. nih.gov This technique is particularly effective for iodo-debromination, where a precursor like 4-bromophenylalanine is converted to 4-[¹²³I]I-Phe.

Studies on analogous reactions have elucidated the optimal conditions for this process. The iodo-for-bromo exchange is dependent on several factors, including the amounts of the precursor and the Cu(I) catalyst, as well as reaction time and temperature. nih.gov The reaction requires an excess of a reducing agent to maintain copper in its active Cu(I) state. nih.gov Optimal labeling yields are typically achieved at temperatures around 100°C with reaction times of approximately 60 minutes. nih.gov

Single-Step Radiosynthesis Procedures

Single-step procedures offer a more expedient and often higher-yielding route to radioiodinated 4-iodophenylalanine, particularly when using stannyl precursors. snmjournals.orgnih.gov A highly efficient single-step method has been developed using the (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate precursor. nih.gov

In this procedure, the radioiodination via halodestannylation and the acid-catalyzed deprotection of the Boc and tert-butyl groups occur concurrently in the same reaction vessel. nih.gov This approach simplifies the synthesis and purification process. nih.gov The reaction is rapid, with the initial radioiodination occurring within seconds. nih.gov This method has been shown to produce 4-[¹²⁵I]I-Phe with high radiochemical yields. snmjournals.orgnih.gov

Table 1: Comparison of Radiosynthesis Methods for Radioiodinated 4-Iodophenylalanine

| Method | Precursor | Key Features | Radiochemical Yield (%) |

|---|

| Two-Step Synthesis | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Step 1: Radioiodination Step 2: Deprotection | 91.6 ± 2.7 (Step 1) 83.7 ± 1.7 (Step 2) | | Single-Step Synthesis | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Simultaneous radioiodination and deprotection | 94.8 ± 3.4 (with ¹²⁵I) 90.0 ± 3.8 (with ¹³¹I) | | Exchange Iodination | 4-iodo-DL-phenylalanine ethyl ester | Melt method with subsequent hydrolysis | Not specified | | Cu(I)-Assisted Exchange | 4-bromophenylalanine | Nucleophilic iodo-debromination | >95% (analogous compound) |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Iodophenylalanine I-123 |

| 4-bromophenylalanine |

| (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate |

| N-Boc-4-iodophenylalanine |

| bis(tributyltin) |

| tert-butoxycarbonyl (Boc) |

| 2-iodophenyl-metyrapone |

| 2-bromophenyl-metyrapone |

Two-Step Radiosynthesis Protocols

A notable method for the synthesis of radioiodinated 4-iodo-L-phenylalanine involves a two-step process starting from a novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. nih.gov This approach was designed to prevent potential contamination with unlabeled phenylalanine, which can be a byproduct of precursor decomposition under acidic conditions. nih.gov

The process consists of two primary steps:

Radioiodination: The first step is the electrophilic substitution of the tributylstannyl group on the precursor molecule with iodine-123. This reaction is rapid, with an average radiochemical yield of 91.6 ± 2.7%. nih.govduke.edu

Deprotection: The second step involves the removal of the acid-labile protecting groups (Boc and tert-butyl ester) from the intermediate compound to yield the final 4-[¹²³I]iodo-L-phenylalanine. nih.gov This deprotection step has been reported with a radiochemical yield of 83.7 ± 1.7%. nih.govduke.edu

The primary advantage of this two-step protocol is the ability to purify the radioiodinated intermediate via HPLC after the first step, which could potentially lead to a quantitative conversion to the final product without requiring a second HPLC purification. nih.gov

| Step | Description | Average Radiochemical Yield (n=5) |

| 1 | Radioiodination of tin precursor | 91.6 ± 2.7% nih.govduke.edu |

| 2 | Deprotection of protecting groups | 83.7 ± 1.7% nih.govduke.edu |

Melt Method for Exchange Labeling

An alternative approach for producing 4-[¹²³I]Iodophenylalanine is the melt method for isotopic exchange labeling. snmjournals.org This technique involves heating a stable, non-radioactive iodinated precursor with the iodine-123 radionuclide, facilitating an exchange between the non-radioactive iodine atom on the molecule and the radioactive one.

In a typical procedure, 4-iodo-DL-phenylalanine ethyl ester is used as the precursor. snmjournals.org The precursor is heated in a sealed, evacuated glass reaction vessel with the I-123 species at elevated temperatures, such as 155°C, to induce the exchange. snmjournals.org This solvent-free method offers a direct route for labeling. snmjournals.org

Carrier-Free Reactive Iodine Species as Labeling Reagents

The development of novel labeling reagents has led to the use of carrier-free, reactive iodine species for radiosynthesis. snmjournals.org One such method utilizes the reactive iodine-123 species that results from the nuclear transformation of Xenon-123 (¹²³Xe) via electron capture and positron decay. snmjournals.org

This carrier-free ¹²³I species can be employed in the aforementioned melt method for exchange labeling of 4-iodophenylalanine. snmjournals.org The use of a carrier-free radionuclide is advantageous as it leads to a final product with a very high specific activity, meaning a higher proportion of the molecules are radiolabeled.

Optimization of Radiochemical Yield and Purity in Research Synthesis

Optimizing radiochemical yield and purity is a critical goal in the synthesis of radiopharmaceuticals. In the context of 4-[¹²³I]Iodophenylalanine synthesis from a tin precursor, research has shown that a single-step protocol can be more efficient than a two-step process. nih.govduke.edu

While the two-step method offers precise control and purification of intermediates, it can be lengthy, involving multiple HPLC runs and solid-phase extraction. nih.gov A single-step synthesis, where the radioiodination of the tin precursor is followed by in-situ deprotection with trifluoroacetic acid (TFA), has been developed as an improvement. nih.gov This streamlined approach resulted in a higher average radiochemical yield of 94.8 ± 3.4%. nih.govduke.edu The final product from this optimized single-step synthesis exhibited a radiochemical purity greater than 99%. nih.gov

| Synthesis Protocol | Average Radiochemical Yield (n=5) | Radiochemical Purity |

| Two-Step Synthesis | 76.7% (calculated overall) | >99% (after purification) |

| One-Step Synthesis | 94.8 ± 3.4% nih.govduke.edu | >99% nih.gov |

Stereochemical Considerations in Synthesis (D- vs. L-Isomers)

Stereochemistry is a fundamental aspect of radiopharmaceutical synthesis, as the biological activity of a molecule is highly dependent on its three-dimensional structure. researchgate.netnih.gov Amino acids like phenylalanine exist as enantiomers, the L-isomer and the D-isomer. nih.gov Living systems are chiral and often exhibit high stereospecificity, meaning one enantiomer may have significantly different pharmacological behavior than the other. nih.gov

The synthesis of 4-[¹²³I]Iodophenylalanine can be tailored to produce either a specific, pure enantiomer or a racemic mixture of both.

Stereospecific Synthesis: To produce the pure L-isomer (4-[¹²³I]iodo-L-phenylalanine), the synthesis can start from a chiral precursor, such as N-Boc-L-phenylalanine. nih.gov This ensures that the stereochemical integrity is maintained throughout the reaction sequence, yielding the biologically relevant L-isomer.

Racemic Synthesis: Alternatively, methods like the melt exchange labeling have been performed using 4-iodo-DL -phenylalanine ethyl ester as the starting material. snmjournals.org This results in a racemic mixture of 4-[¹²³I]iodo-D-phenylalanine and 4-[¹²³I]iodo-L-phenylalanine.

The choice of synthesizing a specific isomer or a racemic mixture depends on the intended application and the differential uptake and metabolism of the D- and L-isomers in target tissues.

Molecular and Cellular Interaction Mechanisms of 4 Iodophenylalanine I 123 in Research Models

Cellular Uptake Mechanisms in Various Cell Lines

The entry of 4-Iodophenylalanine I-123 into cells is not a passive process but is facilitated by specific protein machinery embedded within the cell membrane. Research across various cancer cell lines, including glioma and pancreatic adenocarcinoma, has demonstrated that its accumulation is an active, carrier-mediated process. nih.gov This transport is notably dependent on environmental factors such as temperature and pH. nih.gov

Investigations into the specific pathways for this compound uptake have identified two primary amino acid transporter systems as the principal mediators: System L and System ASC. nih.govsnmjournals.org

System L: This is a sodium-independent transport system responsible for the uptake of large, neutral amino acids. A key component of this system is the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in malignant cells to meet their high demand for essential amino acids for growth and proliferation. snmjournals.orgnih.gov Studies have confirmed that this compound is predominantly transported via the L-leucine-preferring System L transporter. nih.gov The function of LAT1 requires it to form a complex with another protein, 4F2hc (SLC3A2), for stable expression on the plasma membrane. nih.gov

System ASC: This sodium-dependent system typically transports small, neutral amino acids like alanine, serine, and cysteine. Research has shown that System ASC is also significantly involved in the transport of this compound into tumor cells. nih.gov The dual involvement of both System L and System ASC highlights a complex and efficient mechanism for the cellular accumulation of this compound in research models. nih.gov In contrast, the sodium-dependent System A has not been found to be significantly involved in its uptake.

The kinetics of this compound uptake have been characterized in several research cell models, including human glioblastoma and pancreatic adenocarcinoma cells. nih.gov The process is rapid, with a linear uptake phase observed during the initial 5 minutes of incubation. Following this initial phase, the rate of uptake slows, and equilibrium is typically reached within 15 to 20 minutes.

In studies using primary human pancreatic tumor cells (PaCa44 and PanC1), the accumulation of radioactivity after a 30-minute incubation period ranged from 41% to 58% of the total administered activity per million cells. nih.gov This demonstrates a high capacity for cellular accumulation. The uptake is an active process, as indicated by its dependence on temperature. nih.gov

| Kinetic Parameter | Observation in Research Models | Source |

|---|---|---|

| Initial Uptake Phase | Linear for the first 5 minutes | |

| Time to Equilibrium | 15-20 minutes | |

| Temperature Dependence | Uptake is temperature-dependent, indicating an active transport process | nih.gov |

| pH Dependence | Uptake is pH-dependent | nih.gov |

| Accumulation Level (Pancreatic Cells) | 41% to 58% of total activity per 10^6 cells after 30 minutes | nih.gov |

The cellular accumulation of this compound is influenced by its extracellular concentration, a characteristic feature of carrier-mediated transport. Because uptake is dependent on a finite number of transporter proteins (like LAT1), the process is saturable. At lower concentrations of this compound, the rate of uptake increases proportionally with the concentration. However, as the substrate concentration rises, the transporter proteins become progressively occupied. Once all available transport sites are engaged, the rate of cellular accumulation reaches a maximum velocity (Vmax) and plateaus. Further increases in the extracellular concentration of this compound will not lead to a higher rate of uptake. This saturation kinetic is a direct consequence of the involvement of specific amino acid transporter systems. nih.gov

Inhibition Studies of this compound Uptake

To confirm the identity of the transporters involved in this compound uptake, inhibition studies are a critical tool. These experiments involve introducing other molecules that can compete for or block the transporter, thereby reducing the uptake of the radiolabeled compound.

The uptake of this compound can be competitively inhibited by other large, neutral amino acids that are also substrates for System L and System ASC. In these studies, the presence of a high concentration of an unlabeled amino acid, such as Phenylalanine, Tryptophan, or Leucine, leads to a significant reduction in the cellular accumulation of this compound. This occurs because both the labeled and unlabeled amino acids compete for the same binding site on the transporter protein. This competitive interaction is a key piece of evidence confirming that this compound utilizes the same transport pathways as these natural amino acids.

| Inhibitor Type | Example Compound | Mechanism of Action | Effect on this compound Uptake |

|---|---|---|---|

| Unlabeled Amino Acid | Phenylalanine | Competes for the same binding site on System L and ASC transporters | Reduced cellular uptake |

| Unlabeled Amino Acid | Tryptophan | Competes for the same binding site on System L and ASC transporters | Reduced cellular uptake |

| Unlabeled Amino Acid | Leucine | Competes for the same binding site on System L transporters | Reduced cellular uptake |

| Specific Transporter Blocker | BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) | Binds to and blocks System L transporters, including LAT1 | Reduced cellular uptake |

Further evidence for the role of System L is provided by inhibition studies using specific transporter blockers. 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a well-characterized, non-metabolizable amino acid analog that acts as a specific inhibitor of System L transporters, including LAT1. nih.govscispace.com In experimental settings, the introduction of BCH effectively blocks the uptake of this compound in cells that rely on this transport system. The ability of BCH and other specific System L substrates (such as 2-amino-2-norbornane-carboxylic acid) to inhibit uptake provides strong, direct evidence that System L/LAT1 is a primary conduit for the cellular entry of this compound.

Metabolic Fate and Intracellular Processing in Cellular Models

Once transported into the cell, this compound undergoes several metabolic processes. Understanding its intracellular journey is crucial for interpreting its accumulation and retention patterns observed in research models. Key areas of investigation include the removal of the iodine-123 label through deiodination and the extent to which the amino acid analog is incorporated into newly synthesized proteins.

Investigation of Deiodination Pathways

The stability of the radioiodine label on the phenylalanine molecule is a critical factor for its use in imaging, as premature deiodination can lead to nonspecific accumulation of free iodide. The primary mechanism for the removal of iodine from iodinated compounds in biological systems is through the action of deiodinase enzymes. nih.gov These enzymes, which contain a crucial selenocysteine residue in their active site, are responsible for the activation and inactivation of thyroid hormones by removing iodine atoms. nih.govmdpi.com

There are three main types of iodothyronine deiodinases (DIOs) that differ in their location and function. nih.gov DIO1 and DIO3 are located at the plasma membrane, while DIO2 is found at the endoplasmic reticulum. nih.gov Iodotyrosine deiodinase, specifically, is an enzyme that salvages iodide by removing it from iodinated tyrosine residues, which are byproducts of thyroid hormone synthesis. wikipedia.org This process is essential for maintaining iodide homeostasis within the thyroid gland. wikipedia.org While the primary substrates are iodinated tyrosines, these enzymatic pathways are considered in the metabolism of synthetic analogs like this compound. The susceptibility of this compound to these enzymes would influence the retention of the radiolabel within the target cell versus its release as free iodide.

Studies on Protein Incorporation within Research Cells

A key question regarding the metabolic fate of this compound is whether it acts as a substrate for protein synthesis. As an analog of the natural amino acid phenylalanine, its incorporation into the primary structure of proteins could provide a mechanism for long-term retention in cells with high rates of protein synthesis, a characteristic of many tumors. snmjournals.orgsnmjournals.org

However, research indicates that the incorporation of this compound into proteins is generally low. In a study involving primary human pancreatic tumor cells, protein incorporation of p-[123I]iodo-L-phenylalanine was found to be less than 8%. nih.gov Similarly, other radioiodinated amino acid derivatives, such as 2-iodo-L-phenylalanine, have been observed to accumulate in rhabdomyosarcoma (R1M) tumor cells without significant incorporation into proteins. nih.gov This suggests that while the molecule is recognized and transported by amino acid transporters, it is not an efficient substrate for the cellular machinery of protein synthesis. The limited incorporation implies that the observed accumulation in tumor cells is primarily driven by transport and intracellular pooling, rather than metabolic trapping through protein synthesis. nih.govnih.gov

Comparative Analysis of Uptake Across Diverse Cell Types (e.g., Glioma, Breast Cancer, Rhabdomyosarcoma Cells)

The uptake of this compound has been evaluated across a variety of cancer cell lines to understand its potential as a broad-spectrum tumor imaging agent. Malignant cells often exhibit increased amino acid transport to fuel their high proliferation rates, making this a promising target. snmjournals.orggoogle.com Studies have demonstrated significant, albeit variable, uptake in glioma, breast cancer, and rhabdomyosarcoma cells, primarily mediated by upregulated amino acid transport systems like the L-type amino acid transporter 1 (LAT1) and ASC systems. nih.govnih.govsnmjournals.org

In human glioblastoma cells (T99 and T3868), the uptake of p-[123I]iodo-L-phenylalanine (IPA) was found to be rapid, reaching equilibrium after 15-20 minutes. nih.gov The concentration of radioactivity in these glioma cells after a 30-minute incubation ranged from 11% to 35% of the total activity per million cells. nih.gov The uptake was predominantly mediated by the L and ASC transport systems. nih.govsnmjournals.org

Studies using MCF-7 breast cancer cells have also shown substantial uptake. After a 60-minute incubation period, the uptake of radioiodinated 4-iodophenylalanine reached up to 49.0 ± 0.7% of the administered dose. nih.govnih.gov This uptake was comparable to that of the natural amino acid [¹⁴C]phenylalanine and could be inhibited by unlabeled phenylalanine and 4-iodophenylalanine, confirming transporter-mediated entry. nih.govnih.gov

In the context of rhabdomyosarcoma, in vitro evaluation of a similar compound, 125I-2-iodo-L-phenylalanine, in R1M cells demonstrated high uptake via the LAT1 transport system. nih.gov Subsequent in vivo studies in mice with R1M tumors confirmed a high and rapid tumor accumulation of the tracer. nih.govresearchgate.net

The following interactive table summarizes the uptake of this compound and its analogs in different cancer cell lines as reported in various research models.

| Cell Type | Compound | Uptake (% of administered dose) | Incubation Time (minutes) | Key Findings | References |

|---|---|---|---|---|---|

| Human Glioblastoma (T99, T3868) | p-[123I]iodo-L-phenylalanine (IPA) | 11% - 35% per million cells | 30 | Uptake mediated by L and ASC transport systems. | nih.gov |

| Breast Cancer (MCF-7) | 4-[125I]iodophenylalanine | Up to 49.0 ± 0.7% | 60 | Uptake comparable to natural phenylalanine. | nih.govnih.gov |

| Rhabdomyosarcoma (R1M) | 125I-2-iodo-L-phenylalanine | High | Not specified in vitro | High uptake mediated by the LAT1 system. | nih.gov |

| Pancreatic Cancer (Primary Cells) | p-[123I]iodo-L-phenylalanine (IPA) | Not specified | Not specified | Protein incorporation was less than 8%. | nih.gov |

Preclinical Investigations in in Vivo Animal Models for Biological Research

Biodistribution Studies in Laboratory Animals (e.g., Mice, Rats)

Biodistribution studies are fundamental to understanding the pharmacokinetic profile of a radiotracer. In vivo research in mice and rats has been crucial in mapping the journey of IPA-123 through the body, from its initial distribution to its eventual clearance.

Organ-Specific Accumulation and Clearance Patterns

Following administration in animal models, IPA-123 exhibits a distinct pattern of distribution and elimination. Studies in both mice and rats have shown that the tracer is primarily cleared from the body through the renal system, with elimination occurring exclusively via urine nih.govresearchgate.net. This results in significant accumulation of radioactivity in the kidneys and urinary bladder as the compound is processed and excreted nih.govresearchgate.net.

High uptake has also been consistently observed in other organs. The liver, spleen, lungs, and heart all demonstrate notable accumulation of the tracer nih.gov. In contrast, the brain shows relatively low tracer activity nih.govnih.gov. The general biodistribution characteristics appear consistent across different tumor models tested in athymic mice, highlighting a predictable pattern of high tumor uptake alongside renal clearance researchgate.net. Some research indicates that the clearance of radio-iodinated phenylalanine is significantly slower in rats compared to nude mice, suggesting that the nude mouse model may be more comparable to human kinetics researchgate.net.

Blood-Pool Activity Characterization in Animal Models

The concentration and persistence of a radiotracer in the bloodstream, known as blood-pool activity, is a critical factor in its imaging potential. Studies have revealed that IPA-123 demonstrates a delayed clearance from the blood nih.gov. This prolonged presence in circulation contributes to high blood-pool activity, which can influence the timing of imaging and the contrast between target tissues and background activity researchgate.net. Two-compartment modeling of imaging data from mice has been used to analyze the tracer's kinetics, revealing details about its movement between the central (blood) and peripheral compartments researchgate.net. Correcting for this blood-pool activity is sometimes necessary to accurately quantify tracer uptake in specific tissues of interest nih.gov.

Tumor-Selective Uptake and Retention in Xenograft Models

A key area of investigation for IPA-123 is its ability to selectively accumulate and be retained within cancerous tissues. Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide an invaluable platform for evaluating this tumor-targeting potential across different cancer types.

Glioma Models

The L-amino acid transporter 1 (LAT1) is known to be over-expressed in gliomas, making it an attractive target for diagnostic agents nih.gov. Preclinical studies have validated that IPA-123 is taken up by glioma cells, a characteristic that has prompted further evaluation of its analogs for therapeutic purposes nih.gov. Research in C6 glioma xenograft models in athymic mice has demonstrated high and specific tumor uptake of radio-iodinated phenylalanine researchgate.net. This uptake mechanism, mediated by transporters like LAT1, allows the tracer to accumulate in brain tumor tissue, showing retention for extended periods nih.gov.

Table 1: Summary of IPA-123 Biodistribution in a Glioma Model

| Tissue | Uptake Characteristics |

|---|---|

| Glioma Tumor | High, specific, and sustained uptake via LAT1 transporter researchgate.netnih.gov. |

| Kidneys | High accumulation due to renal clearance pathway nih.gov. |

| Bladder | High accumulation due to urinary excretion nih.gov. |

| Brain (Healthy) | Low tracer activity observed nih.gov. |

| Blood | Delayed clearance, leading to high blood-pool activity nih.govresearchgate.net. |

Breast Cancer Models

The utility of IPA-123 has also been explored in preclinical breast cancer models. Research using EF43fgf4 breast cancer xenografts in athymic mice has shown that, similar to gliomas, these tumors exhibit high and specific uptake of the tracer researchgate.net. The accumulation is attributed to the LAT1 transport system, which is also active in these cancer cells researchgate.net. This suggests that the mechanism of uptake is consistent across different types of tumors that overexpress this specific amino acid transporter.

Pancreatic Adenocarcinoma Models

Investigations into pancreatic adenocarcinoma have yielded more complex results. Preclinical studies using Capan2 pancreatic adenocarcinoma cells in athymic mice suggested potential uptake of IPA-123 nih.govresearchgate.net. However, these promising preclinical findings did not translate to human studies, where IPA-123 failed to show significant accumulation in proven pancreatic adenocarcinomas nih.gov. This discrepancy highlights the challenges in translating findings from xenograft models, which may not fully recapitulate the complex microenvironment and heterogeneity of human tumors nih.govd-nb.info.

Table 2: Tumor Model Uptake of Radio-Iodinated Phenylalanine

| Tumor Model | Host Animal | Uptake Finding |

|---|---|---|

| C6 Glioma | Athymic Mice | High and specific uptake researchgate.net. |

| EF43fgf4 Breast Cancer | Athymic Mice | High and specific uptake researchgate.net. |

| Capan2 Pancreatic Adenocarcinoma | Athymic Mice | Demonstrated uptake in the preclinical model researchgate.net. |

Rhabdomyosarcoma Models

The utility of iodinated phenylalanine analogs has been explored in preclinical models of rhabdomyosarcoma, a common soft-tissue malignancy. Studies utilizing R1M rhabdomyosarcoma tumor-bearing athymic mice have been instrumental in evaluating these tracers. Research has demonstrated that isomers of iodophenylalanine are taken up by these tumors, allowing for non-invasive imaging and assessment.

For instance, investigations with 2-iodo-L-phenylalanine labeled with Iodine-123 have been conducted to monitor tumor response to radiotherapy. In these studies, a decrease in tracer accumulation in the tumor tissue was observed as a function of post-irradiation time, with a significant reduction noted 18 hours after treatment compared to control groups. nih.gov This suggests that the uptake of iodophenylalanine correlates with tumor viability and can be a potential marker for early therapy response assessment. nih.gov Furthermore, the therapeutic potential of a related compound, the D-isomer labeled with Iodine-131 ([131I]-2-iodo-D-phenylalanine), was investigated in the same R1M-fluc rhabdomyosarcoma model. The study reported a clear reduction in tumor growth in treated mice compared to controls, indicating that these compounds can specifically target and deliver a therapeutic radiation dose to the tumor tissue. nih.gov

Mechanisms Underlying Enhanced Uptake in Tumor Microenvironments

The preferential accumulation of 4-Iodophenylalanine I-123 in tumor cells is primarily attributed to its transport via amino acid transporter systems, which are often overexpressed in malignant cells to meet their high demand for protein synthesis and proliferation.

Preclinical studies have elucidated that the uptake of p-[¹²³I]iodo-L-phenylalanine is predominantly mediated by specific carriers for neutral amino acids. nih.gov The primary transport systems involved are the sodium-independent L-type amino acid transporter 1 (LAT1) and, to a lesser extent, the Alanine, Serine, and Cysteine-preferring (ASC) transport system. nih.govnih.gov The LAT1 system is known for its high expression in a majority of human tumors and its role in transporting large neutral amino acids. researchgate.net

Competitive inhibition experiments have confirmed this mechanism. The uptake of 4-[¹²⁵I]I-Phe in glioma cells was significantly reduced by the natural amino acid phenylalanine, indicating competition for the same transport system. nih.gov This transporter-mediated uptake explains the high and specific accumulation of IPA in tumor tissues, forming the basis for its use in oncological imaging. nih.gov

Comparative Preclinical Evaluation with Other Research Radiotracers

The performance of this compound as a research radiotracer has been benchmarked against other iodinated amino acids, natural amino acid analogs, and the widely used glucose analog [¹⁸F]FDG.

Comparison with Other Iodinated Amino Acids (e.g., I-123 IMT, 2-iodophenylalanine, 2-iodotyrosine)

Direct comparisons with other iodinated amino acids have highlighted the distinct characteristics of different phenylalanine and tyrosine analogs.

In a comparative study against L-3-[¹²³I]-iodo-α-methyl-tyrosine (IMT) for glioma imaging, p-[¹²³I]iodo-L-phenylalanine (IPA) showed lower tumor-to-brain ratios (TBRs), particularly in low-grade tumors. nih.gov However, a key finding was the persistent accumulation and prolonged retention of IPA in glioma tissue, in contrast to the known washout of IMT. nih.gov This prolonged retention suggests that IPA, when labeled with a therapeutic radioisotope like I-131, could be a promising agent for endoradiotherapy. nih.gov

When comparing [¹²³I]-2-iodo-L-phenylalanine with [¹²³I]-2-iodo-L-tyrosine in rhabdomyosarcoma-bearing mice, both tracers demonstrated fast, high, and specific tumor accumulation. researchgate.net However, the phenylalanine analog exhibited more favorable pharmacokinetic properties, including faster clearance from the blood and faster equilibration of tumor uptake with blood pool activity, leading to better and more rapid tumor contrast. researchgate.net Additionally, the renal accumulation of [¹²³I]-4-IPhe was found to be at least six times lower than that of [¹²³I]-3-IMT. researchgate.net

| Radiotracer | Compared Tracer | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| p-[¹²³I]iodo-L-phenylalanine (IPA) | L-3-[¹²³I]-iodo-α-methyl-tyrosine (IMT) | Glioma Patients | Lower Tumor-to-Brain Ratio (1.79 vs 1.95 for IMT); Persistent accumulation in tumor. | nih.gov |

| [¹²³I]-2-iodo-L-phenylalanine | [¹²³I]-2-iodo-L-tyrosine | Rhabdomyosarcoma Mice | Faster blood clearance; Faster tumor uptake equilibrium. | researchgate.net |

| [¹²³I]-4-IPhe | [¹²³I]-3-IMT | Sarcoma-bearing Rats | Renal accumulation was at least 6 times lower than IMT. | researchgate.net |

Comparative Studies with [¹⁴C]Phenylalanine

To validate that 4-iodophenylalanine behaves biologically like its natural counterpart, studies have compared its uptake with radiolabeled phenylalanine. In one such study, the uptake of 4-[¹²⁵I]iodo-L-phenylalanine was directly compared with [¹⁴C]phenylalanine in MCF-7 breast cancer cells. The results showed that the uptake of the iodinated derivative was similar to that of the carbon-14 (B1195169) labeled natural amino acid. nih.gov Furthermore, the uptake of both tracers was inhibited to a similar degree by unlabeled phenylalanine and 4-iodophenylalanine, confirming that they utilize the same transport mechanisms. nih.gov This provides strong evidence that this compound acts as a true analog of phenylalanine for biological transport.

Comparison with [¹⁸F]FDG in Research Settings

The most widely used radiotracer in clinical oncology is [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which measures glucose metabolism. However, a significant limitation of [¹⁸F]FDG is its uptake in inflammatory and infectious processes, which can lead to false-positive results. Iodinated amino acid tracers have been evaluated to overcome this limitation.

Preclinical studies have shown that, unlike [¹⁸F]FDG, iodinated amino acids such as [¹²³I]-2-iodo-L-phenylalanine exhibit low uptake in normal brain and heart tissue. researchgate.net This characteristic is advantageous for detecting tumors in these organs. researchgate.net More importantly, in animal models of acute inflammation, the uptake of [¹⁸F]FDG was markedly increased (215%). In contrast, the increase for [¹²⁵I]-4-IPhe was only 22.2% of the increase observed for [¹⁸F]FDG, demonstrating significantly higher specificity for tumor tissue over inflammation. researchgate.net

| Radiotracer | % Increase in Uptake in Acute Inflammation | Reference |

|---|---|---|

| [¹⁸F]FDG | 215% | researchgate.net |

| [¹²⁵I]-4-IPhe | 22.2% (of the increase for FDG) | researchgate.net |

| [¹²⁵I]-3-IMT | 35.5% (of the increase for FDG) | researchgate.net |

| [¹²⁵I]-2-IT | 3.3% (of the increase for FDG) | researchgate.net |

| [¹²⁵I]-2-IPhe | 2.8% (of the increase for FDG) | researchgate.net |

Methodological Aspects of In Vivo Preclinical Research

The preclinical evaluation of this compound and related radiotracers follows a structured methodology to determine their biological behavior and imaging potential. iaea.orgiaea.org These studies are essential for translating a candidate compound from the laboratory to potential clinical use. iaea.orgiaea.org

The process typically begins with in vitro studies on cancer cell lines to determine uptake mechanisms, affinity, and specificity. nih.gov Successful candidates then advance to in vivo evaluation in animal models, most commonly immunodeficient mice (e.g., athymic or SCID mice) bearing human tumor xenografts. nih.govnih.gov The choice of animal model is critical and is selected to best represent the human disease being studied.

Biodistribution studies are a cornerstone of preclinical research. criver.com Following intravenous administration of the radiotracer, animals are sacrificed at various time points. Tissues and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the tracer's distribution and clearance. mdpi.com

Non-invasive imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), often in combination with anatomical imaging like CT or MRI, are used for longitudinal assessment in the same animal. criver.com Dynamic imaging, where sequential images are acquired over time, allows for the calculation of kinetic parameters, providing insights into the rates of tracer delivery, uptake, and clearance. researchgate.net Data analysis involves defining regions of interest (ROIs) over the tumor and background tissues to calculate uptake ratios, which are critical for assessing imaging contrast. nih.gov

Influence of Experimental Conditions on Tracer Biodistribution (e.g., Sedation)

The biodistribution of radiolabeled tracers in animal models is a critical component of preclinical evaluation, yet it can be significantly influenced by experimental conditions, most notably the use of anesthetic agents for sedation. nih.gov Anesthetics are necessary for immobilizing animals during imaging procedures and injections, but they are not physiologically inert and can alter metabolic rates, blood flow, and organ function, thereby affecting the uptake and clearance of a tracer like this compound. plos.org

Research has demonstrated that different anesthetic agents can lead to varied biodistribution profiles for pharmacological compounds. For instance, studies on other radiolabeled agents have shown that the choice of anesthetic can cause significant discrepancies in tracer accumulation in key organs. nih.gov One study comparing the effects of ketamine/xylazine, thiopental, and pentobarbital (B6593769) on the biodistribution of radiolabeled carboplatin (B1684641) in rats found substantial differences in plasma concentrations and organ uptake among the groups. nih.gov Rats sedated with pentobarbital showed a nearly 100-fold increase in platinum uptake in the kidneys, cerebrum, and cerebellum compared to conscious control rats. nih.gov Such effects are often attributed to the anesthetic's impact on cardiovascular and renal function. nih.gov

Furthermore, anesthetics can induce specific metabolic changes. Isoflurane, for example, has been noted to elevate liver aspartate levels. plos.org The absence of respiration and circulation in euthanized animals, an extreme experimental condition, leads to profound metabolic shifts, including the accumulation of lactate (B86563) and succinate (B1194679) and the degradation of nucleotides like ATP in tissues such as the heart and liver. plos.org These findings underscore the importance of selecting and consistently applying an appropriate anesthetic regimen to ensure the reliability and reproducibility of biodistribution data in preclinical studies involving tracers like this compound. The stress associated with handling and injection can also contribute to physiological changes that may alter tracer distribution. plos.org

Table 1: Influence of Different Anesthetics on Compound Biodistribution in Rats Data derived from a study on radiolabeled carboplatin, illustrating the potential effects of sedation on tracer distribution.

| Anesthetic Agent | Plasma Concentration (%ID/ml at 120 min) | Kidney Uptake | Cerebrum/Cerebellum Uptake |

| Conscious (Control) | 0.086% | Baseline | Baseline |

| Thiopental | 0.115% | Minimal variance from control | Minimal variance from control |

| Ketamine/Xylazine | 0.156% | Moderate increase | Moderate increase |

| Pentobarbital | 0.557% | ~100-fold increase over control | ~100-fold increase over control |

Application of Imaging Techniques in Animal Models (e.g., SPECT, PET, Bioluminescent Imaging for research validation)

Preclinical research on this compound and related compounds relies heavily on non-invasive imaging techniques to visualize and quantify tracer biodistribution, assess tumor targeting, and validate therapeutic efficacy in live animal models. chematech-mdt.comacspublisher.com Modalities such as Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and Bioluminescent Imaging (BLI) provide critical spatial and temporal information. chematech-mdt.comsemanticscholar.org

Single Photon Emission Computed Tomography (SPECT)

As Iodine-123 is a gamma-emitting radionuclide, SPECT is the primary imaging modality for directly visualizing the distribution of this compound. wikipedia.orgmdpi.com In preclinical settings, high-resolution small-animal SPECT systems are used to generate three-dimensional images of the tracer's accumulation in target tissues, such as tumors, and in organs involved in metabolism and excretion. wikipedia.orgutah.edu

Studies in tumor-bearing animal models, such as athymic mice with human tumor xenografts, have used SPECT or dynamic planar imaging to evaluate the uptake and retention of radioiodinated phenylalanine analogues. rug.nlresearchgate.net These investigations have demonstrated high and specific uptake in various tumor types, confirming the tracer's potential for tumor diagnosis. rug.nlresearchgate.net Quantitative analysis of SPECT images allows for the calculation of tracer uptake in regions of interest, providing data on tumor-to-background ratios and clearance kinetics from non-target organs like the kidneys. wikipedia.orgrug.nl

Positron Emission Tomography (PET)

While this compound is a SPECT tracer, PET imaging is often used as a complementary tool for research validation, particularly in therapeutic studies. researchgate.net PET offers high sensitivity and quantitative accuracy, and established PET tracers for amino acid transport, such as [¹⁸F]fluoroethyltyrosine (¹⁸F-FET), are used to independently assess tumor metabolism and response to therapy. researchgate.net For example, in preclinical trials evaluating the therapeutic efficacy of a related compound, 4-[¹³¹I]Iodo-L-phenylalanine, ¹⁸F-FET PET scans were used alongside MRI to monitor changes in tumor metabolic activity following treatment. A decrease in the PET signal provided evidence of a metabolic response to the radionuclide therapy. researchgate.net

Bioluminescent Imaging (BLI)

Bioluminescent Imaging (BLI) is a highly sensitive optical imaging technique used for validating the biological effects of therapies investigated with nuclear tracers. nih.govnih.gov This method requires the tumor cells to be genetically engineered to express a luciferase enzyme. atcc.org When the corresponding substrate (e.g., luciferin) is administered to the animal, the enzyme catalyzes a reaction that produces light, which can be detected by a sensitive camera. atcc.org The intensity of the light signal correlates with the number of viable tumor cells.

In preclinical studies, BLI is frequently used alongside SPECT or PET imaging to provide an independent measure of tumor growth or regression. researchgate.net For instance, while SPECT with a tracer like this compound can show the targeting of a potential therapeutic agent, subsequent BLI scans can directly visualize the impact on tumor burden over time. researchgate.net This dual-modality approach strengthens research findings by correlating target engagement (seen with SPECT/PET) with the ultimate biological outcome (seen with BLI). nih.gov

Table 2: Application of Imaging Modalities in Preclinical Research with Radioiodinated Phenylalanine Analogues

| Imaging Modality | Isotope/Reporter | Animal Model | Research Application | Key Findings |

| SPECT | Iodine-123 (¹²³I) | Athymic mice with tumor xenografts (e.g., rhabdomyosarcoma) | Tumor diagnosis, biodistribution, and kinetic modeling. rug.nlresearchgate.net | High and specific tumor uptake; characterization of renal clearance. rug.nlresearchgate.net |

| PET | Fluorine-18 (¹⁸F) | Patients with glioma (clinical validation context) | Assessing metabolic response to therapy with ¹³¹I-IPA. researchgate.net | Decreased ¹⁸F-FET uptake indicated positive tumor response. researchgate.net |

| Bioluminescent Imaging (BLI) | Luciferase | Athymic mice with tumor xenografts | Quantifying tumor growth and response to radionuclide therapy. researchgate.net | Correlated tumor growth-rate reduction with therapeutic intervention. researchgate.net |

Derivatives and Structural Modifications for Research Enhancement

Enantiomeric Studies: L- vs. D-Isomers

The stereochemistry of 4-Iodophenylalanine, specifically the distinction between its L- and D-isomers, is a critical factor in its biological behavior and application in research. azolifesciences.com Enantiomers, which are non-superimposable mirror images of each other, often exhibit different physiological effects and interactions within biological systems. azolifesciences.com Research comparing the L- and D-forms of radioiodinated phenylalanine analogues provides insight into how chirality influences their efficacy as research tools.

In research models, the L- and D-isomers of radioiodinated amino acids, including iodophenylalanine analogues, demonstrate distinct biological interactions. The L-isomer, being the naturally occurring form of amino acids, is often preferentially recognized by biological systems. For instance, in vitro studies on various tumor cell lines (including A549, A2058, C6, and others) showed that [I-123]-2-iodo-L-phenylalanine transport is mediated by the L-type amino acid transporter 1 (LAT1). rug.nlresearchgate.net

While both enantiomers can show high and specific uptake in tumors, their kinetics and interactions with transport systems can differ. rug.nlresearchgate.net The D-isomer, while not the natural configuration, can also be transported into cells and has shown promise as a diagnostic agent. rug.nlresearchgate.net The key differences often lie in the rate of transport and subsequent metabolic pathways, which are dictated by the stereospecificity of enzymes and transporters.

Comparative studies on the biodistribution of L- and D-isomers of radioiodinated phenylalanine reveal significant differences, particularly in their pharmacokinetics. rug.nlresearchgate.netresearchgate.netrug.nl While both forms exhibit high tumor uptake, the D-isomer often displays faster blood clearance. rug.nlresearchgate.netresearchgate.netrug.nl This rapid clearance from the bloodstream can be advantageous for imaging applications, as it may lead to a better tumor-to-background ratio and a lower radiation dose to non-target organs. rug.nlresearchgate.netrug.nl

Two-compartment modeling of imaging results has confirmed that the D-isomer generally has a faster distribution to the peripheral compartment compared to its L-analogue. rug.nlresearchgate.netresearchgate.netrug.nl For example, while both [I-123]-2-iodo-L-phenylalanine and its D-isomer show similar high uptake in various tested tumors, the D-form demonstrates more favorable characteristics concerning radiation burden due to its quicker clearance. rug.nlresearchgate.netrug.nl In contrast, some studies have noted that certain L-isomers, such as L-2-iodophenylalanine, are better for imaging due to their rapid blood clearance compared to the D-isomer. researchgate.net This highlights that the specific position of the iodine (e.g., ortho vs. para) also plays a crucial role in the biodistribution profile.

| Characteristic | L-Isomer (e.g., [I-123]-2-iodo-L-phenylalanine) | D-Isomer (e.g., [I-123]-2-iodo-D-phenylalanine) | Reference |

|---|---|---|---|

| Cellular Transport | Transported by L-type amino acid transporter 1 (LAT1) in tumor cells. | Also shows high tumor uptake, indicating cellular transport. | rug.nlresearchgate.net |

| Tumor Uptake | High and specific uptake in various tumor models. | High and similar uptake compared to the L-isomer in tested tumors. | rug.nlresearchgate.netrug.nl |

| Blood Clearance | Generally slower blood clearance compared to the D-isomer. | Demonstrates faster blood clearance. | rug.nlresearchgate.netresearchgate.netrug.nl |

| Distribution | Slower distribution to the peripheral compartment. | Faster distribution to the peripheral compartment. | rug.nlresearchgate.netrug.nl |

| Imaging Characteristics | Effective for tumor imaging. | Considered to have better characteristics regarding radiation dose to other organs due to faster clearance. | rug.nlresearchgate.netrug.nl |

Peptide and Protein Conjugates of Iodophenylalanine

The incorporation of 4-iodophenylalanine into peptides and proteins is a powerful strategy in biochemical and structural biology research. Its unique properties allow it to serve as a versatile chemical handle for labeling, modification, and structural analysis.

Peptides containing 4-iodophenylalanine are typically prepared using solid-phase peptide synthesis (SPPS). nih.govacs.orgmdpi.com In this method, the amino acid analogue, such as t-butyloxy-carbonyl-p-iodophenylalanine, is incorporated into the growing peptide chain at a desired position. nih.gov Following synthesis, the peptide is cleaved from the resin and deprotected. nih.gov

The iodine atom on the phenylalanine ring serves as a reactive site for further modifications using cross-coupling reactions. acs.orgmdpi.com The Palladium-catalyzed Sonogashira and Suzuki-Miyaura reactions are commonly employed for this purpose. acs.orgmdpi.com For example, 4-iodophenylalanine-containing peptides can be coupled with various alkynes or organoboron compounds to introduce labels, probes, or other functional groups. acs.orgmdpi.com This approach has been used to create ferrocene-labeled derivatives of the neuropeptide enkephalin and to generate libraries of antimicrobial peptides. acs.orgmdpi.com

A key application of 4-iodophenylalanine is its site-specific incorporation into proteins to aid in structure determination. nih.govh1.coucsf.edu This is achieved by expanding the genetic code of an organism, such as Escherichia coli. nih.govh1.conih.gov An unused codon, typically the amber stop codon (TAG) or the opal codon (UGA), is reassigned to encode for 4-iodophenylalanine. nih.govh1.conih.govresearchgate.net This requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes 4-iodophenylalanine and the reassigned codon, ensuring the unnatural amino acid is inserted only at the desired position during protein translation. nih.govh1.conih.govresearchgate.net

As an unnatural alpha-amino acid, 4-iodophenylalanine is a valuable tool in protein engineering. researchgate.netnih.gov By expanding the genetic code to include it, researchers can introduce a unique chemical handle into a protein's structure with high precision. nih.govwikipedia.org This "bioorthogonal" functional group—the iodo-substituted phenyl ring—allows for subsequent chemical modifications that are not possible with the 20 canonical amino acids. nih.govnih.gov

The ability to perform chemoselective modifications on proteins containing 4-iodophenylalanine opens up numerous possibilities. nih.gov For instance, Suzuki-Miyaura reactions can be performed on the incorporated residue to attach fluorescent dyes or polyethylene (B3416737) glycol chains, allowing for detailed studies of protein function and localization. nih.gov This method provides greater control over the placement of modifications compared to traditional post-translational modification techniques, which often target all instances of a particular natural amino acid (like cysteine or lysine). wikipedia.org Therefore, the incorporation of 4-iodophenylalanine significantly expands the chemical and functional diversity achievable in engineered proteins. nih.govresearchgate.net

Development of Metal Complexes with 4-Iodophenylalanine

4-Iodophenylalanine serves as a versatile ligand and precursor for the synthesis of novel metal complexes. Research has demonstrated the formation of N,O-chelate complexes where 4-iodo-L-phenylalaninate binds with various metals, including platinum(II), palladium(II), and iridium(III). These complexes are synthesized using chloro-bridged starting materials such as [(Et3P)PtCl2]2, [(Et3P)PdCl2]2, and [Cp*IrCl2]2, resulting in structures where the amino and carboxylate groups of the amino acid coordinate to the metal center znaturforsch.comznaturforsch.com.

Oxidative Addition Reactions for Metallated Amino Acids

A key reaction for creating direct carbon-metal bonds with 4-Iodophenylalanine is oxidative addition. This process involves the insertion of a low-valent metal center, typically Palladium(0), into the carbon-iodine bond of the phenyl ring. Studies have shown that N-protected 4-iodo-L-phenylalanine methyl esters undergo oxidative addition to Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) in the presence of ancillary ligands like 2,2'-bipyridyl (bipy) or triphenylphosphine (B44618) (PPh3) znaturforsch.comznaturforsch.com. This reaction yields stable p-phenyl metallated palladium(II) amino acid derivatives.

The oxidative addition results in a change in the oxidation state of the metal and the formation of new metal-carbon and metal-iodine bonds. The resulting organometallic compounds are well-defined and can be characterized by various spectroscopic methods znaturforsch.com.

| Reactant (4-Iodophenylalanine Derivative) | Metal Complex | Ancillary Ligand | Product (Metallated Amino Acid) |

| N-Boc-4-iodo-L-phenylalanine methyl ester | Pd(dba)2 | 2,2'-bipyridyl | (bipy)(I)Pd[C6H4CH2C(H)(NHBoc)CO2Me] |

| N-Z-4-iodo-L-phenylalanine methyl ester | Pd(dba)2 | 2,2'-bipyridyl | (bipy)(I)Pd[C6H4CH2C(H)(NHZ)CO2Me] |

| N-Boc-4-iodo-L-phenylalanine methyl ester | Pd(dba)2 | Triphenylphosphine | (PPh3)2(I)Pd[C6H4CH2C(H)(NHBoc)CO2Me] |

| N-Z-4-iodo-L-phenylalanine methyl ester | Pd(dba)2 | Triphenylphosphine | (PPh3)2(I)Pd[C6H4CH2C(H)(NHZ)CO2Me] |

Table 1: Examples of Oxidative Addition Reactions with 4-Iodo-L-phenylalanine Derivatives. Data sourced from Z. Naturforsch. 59b, 1423–1428 (2004). znaturforsch.comznaturforsch.com

Potential for Integration into Organometallic Probes for Research

The stable, C-phenyl metallated amino acids derived from 4-Iodophenylalanine are of significant interest for their potential to be incorporated into larger biomolecules, such as peptides znaturforsch.com. By integrating these organometallic moieties, researchers can create novel molecular probes. These probes can be used in various applications, including bio-imaging and mechanistic studies of biological processes. The metal center can serve as a heavy-atom label for X-ray crystallography, as a fluorescent marker, or as a catalytic site within a peptide sequence. The inherent stability of the palladium-carbon bond formed via oxidative addition makes these derivatives robust tools for biological applications znaturforsch.com. Organometallic compounds, defined by the presence of at least one metal-carbon bond, offer vast structural diversity and kinetic stability, making them promising candidates for the design of novel medicinal and diagnostic agents nih.gov.

Functional Derivatization for Specific Research Applications (e.g., Stannyl (B1234572), Borono, Phosphino (B1201336) Phenylalanines)

The iodine atom on the phenyl ring of 4-Iodophenylalanine provides a reactive handle for palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for synthesizing a variety of functionalized phenylalanine derivatives znaturforsch.com. These derivatives have tailored properties for specific research needs.

Stannyl Phenylalanines: Stannyl derivatives are crucial intermediates in radiopharmaceutical chemistry, particularly for the synthesis of radioiodinated compounds. A novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, has been synthesized from its corresponding 4-iodo derivative nih.govebi.ac.uk. This stannylated compound allows for the efficient, no-carrier-added synthesis of radioiodinated 4-iodophenylalanine. The subsequent radioiodination and deprotection steps can be performed with high radiochemical yields, providing a convenient method for producing radiotracers for medical imaging and research nih.govebi.ac.uk.

| Reaction Step | Description | Radiochemical Yield (n=5) |

| Radioiodination | Conversion of the tributylstannyl precursor to the protected radioiodinated intermediate. | 91.6 ± 2.7% |

| Deprotection | Removal of Boc and tert-butyl protecting groups to yield final radioiodinated 4-iodophenylalanine. | 83.7 ± 1.7% |

| Single-Step Synthesis | Combined radioiodination and deprotection in one pot. | 94.8 ± 3.4% |

Table 2: Radiochemical Yields for the Synthesis of Radioiodinated 4-Iodophenylalanine from a Stannyl Precursor. Data sourced from Appl Radiat Isot. 2011 Sep;69(9):1401-6. nih.gov

Borono Phenylalanines: 4-Borono-L-phenylalanine (BPA) is a key compound in Boron Neutron Capture Therapy (BNCT). One synthetic route to BPA utilizes 4-iodophenylalanine as a starting material nih.gov. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to replace the iodine atom with a boronic acid or boronic ester group. This transformation allows for the introduction of the boron atom required for BNCT applications researchgate.net.

Phosphino Phenylalanines: 4-Iodophenylalanine is also a precursor for the synthesis of phosphino phenylalanine derivatives znaturforsch.com. While specific synthesis reports starting directly from 4-iodophenylalanine are not detailed in the provided sources, the general method involves a palladium-catalyzed phosphination reaction. This type of cross-coupling reaction pairs an aryl halide (in this case, 4-iodophenylalanine) with a phosphine, such as diphenylphosphine, in the presence of a palladium catalyst and a base researchgate.net. The resulting phosphino-phenylalanine derivatives can act as ligands for transition metals, potentially enabling the creation of novel catalysts or metal-containing probes integrated into peptide structures.

Advanced Research Applications and Methodological Developments for 4 Iodophenylalanine I 123

Development of Novel Radiolabeling Reagents and Strategies

The synthesis of 4-Iodophenylalanine I-123 (¹²³I-IPA) for research and potential diagnostic applications relies on the availability of high-purity Iodine-123 and efficient radiolabeling methods. Significant progress has been made in both the production of the radionuclide and the chemical strategies for its incorporation into the phenylalanine molecule.

Utilizing Nuclear Transformations for Iodine-123 Production

Iodine-123 is a cyclotron-produced radioisotope valued in nuclear medicine for its favorable physical characteristics, including a half-life of 13.2 hours and gamma ray emissions at 159 keV, which are ideal for single-photon emission computed tomography (SPECT) imaging. nih.govuchicagomedicine.org The production of high-purity Iodine-123 is crucial to avoid contamination with longer-lived iodine isotopes, such as Iodine-124, which can degrade image quality and increase the radiation dose to the subject. nih.gov

Cyclotrons are particle accelerators that produce Iodine-123 by bombarding specific target materials with high-energy protons. nih.gov The most common and preferred method for producing highly pure Iodine-123 involves the proton bombardment of enriched Xenon-124 gas. uchicagomedicine.orgnih.govnih.gov This process can occur through two primary nuclear reactions:

¹²⁴Xe (p, 2n) ¹²³Cs → ¹²³Xe → ¹²³I

¹²⁴Xe (p, pn) ¹²³Xe → ¹²³I

In this indirect production method, the gaseous precursor Xenon-123, with a half-life of 2.1 hours, is separated from the target and allowed to decay to Iodine-123. nih.gov This decay process yields Iodine-123 of very high radionuclidic purity. nih.govnih.gov

An alternative, direct production method involves the proton bombardment of tellurium targets, which is also a widely utilized process. nih.gov However, this method can result in the co-production of other iodine radioisotopes. nih.gov The choice of target material and the specific nuclear reaction are critical factors that determine the final yield and purity of the Iodine-123. nih.gov

| Production Method | Target Material | Primary Nuclear Reaction | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| Indirect (via Xenon-123) | Enriched Xenon-124 Gas | ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I | High radionuclidic purity of final I-123 product. nih.gov | Requires enriched and expensive target material. nih.gov |

| Direct | Tellurium | (p, xn) reactions on Te isotopes | Higher yields may be possible compared to xenon targets. nih.gov | Potential for co-production of unwanted radioiodine isotopes like I-124. nih.govnih.gov |

Expedient and High-Yield Synthesis Routes

Once high-purity Iodine-123 is produced, it must be efficiently incorporated into the 4-phenylalanine molecule. Research has focused on developing rapid and high-yield synthesis methods to maximize the utility of the short-lived isotope.

One of the most facile and widely used methods for radioiodination is halodestannylation . This method involves the reaction of a tributylstannyl precursor of phenylalanine with a source of radioiodine. The key advantages of this approach are the mild reaction conditions and consistently high radiochemical yields, producing a no-carrier-added product. researchgate.net A novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, has been synthesized for this purpose. mdpi.com Using this precursor, this compound can be synthesized in a single step with an average radiochemical yield of 94.8 ± 3.4%. researchgate.netmdpi.com Alternatively, a two-step process involving radioiodination followed by deprotection has also been developed, with radiochemical yields of 91.6 ± 2.7% for the first step and 83.7 ± 1.7% for the second. researchgate.netmdpi.com

Another established method is the copper-catalyzed iodo-debromination . This no-carrier-added synthesis route has also been successfully used for preparing radioiodinated 4-iodophenylalanine. researchgate.net Isotopic exchange methods have also been employed, though they may be less efficient than the newer precursor-based strategies. researchgate.net

| Synthesis Route | Precursor | Key Features | Reported Radiochemical Yield |

|---|---|---|---|

| Single-Step Halodestannylation | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Mild conditions, high yield, no-carrier-added. researchgate.net | 94.8 ± 3.4% researchgate.netmdpi.com |

| Two-Step Halodestannylation | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Involves a deprotection step. mdpi.com | Step 1: 91.6 ± 2.7%; Step 2: 83.7 ± 1.7% researchgate.netmdpi.com |

| Copper-Catalyzed Iodo-debromination | Bromo-phenylalanine derivative | No-carrier-added synthesis. researchgate.net | Not specified in provided sources. |

Engineering Cellular Biosynthetic Pathways for Unnatural Amino Acid Incorporation

A frontier in biochemical research is the expansion of the genetic code to enable the site-specific incorporation of unnatural amino acids (UAAs) into proteins. This technology allows for the introduction of novel chemical functionalities, such as the iodine atom in 4-Iodophenylalanine, into a protein's structure. This can be a powerful tool for studying protein structure and function.

Research has demonstrated the feasibility of incorporating 4-iodo-L-phenylalanine into a target protein, such as the Ras protein, using an Escherichia coli cell-free translation system. nih.gov This is achieved through the suppression of a stop codon, specifically the opal (UGA) codon. nih.gov In this system, the UGA codon, which normally signals the termination of protein synthesis, is repurposed to encode for the UAA. nih.gov

A key challenge in this approach is the potential for misincorporation of natural amino acids. For instance, the UGA codon can sometimes be read as tryptophan. nih.gov To circumvent this, researchers have utilized indolmycin, an inhibitor that specifically represses the undesired incorporation of tryptophan in response to the UGA codon. nih.gov

The purity of the UAA is also critical. Studies have shown that even a small amount of contamination, such as 3% 4-bromo-L-phenylalanine in the 4-iodo-L-phenylalanine sample, can lead to significant misincorporation of the contaminant (21% in the study). nih.gov Therefore, highly purified 4-iodo-L-phenylalanine is essential for the fidelity of protein synthesis. nih.gov This method of genetic code expansion provides a powerful platform for creating proteins with unique properties for advanced research applications. nih.gov

Integration with Advanced Imaging Techniques in Preclinical Research (e.g., Combined Modalities)

In preclinical research, this compound serves as a valuable probe for SPECT imaging, a nuclear medicine technique that provides three-dimensional functional information. mdpi.com The utility of SPECT is significantly enhanced when combined with anatomical imaging modalities like computed tomography (CT), creating a hybrid imaging technique known as SPECT/CT.

This integration of functional and anatomical imaging provides a more complete picture for researchers. While SPECT can show the biodistribution and uptake of ¹²³I-IPA in specific tissues or tumors, the co-registered CT scan provides the precise anatomical context of this uptake. This is crucial for accurately localizing the radiotracer's accumulation within an organ or for delineating tumor boundaries. Preclinical SPECT/CT systems are designed for small animal imaging and offer high sensitivity and sub-millimeter spatial resolution, which is essential for studying disease models in mice and rats.

The development of multi-isotope imaging is another significant advancement. Modern preclinical SPECT systems are capable of simultaneously imaging multiple radionuclides with different energy emissions. This allows researchers to investigate different molecular targets or physiological processes within the same animal at the same time, which can provide a more comprehensive understanding of complex biological systems. While PET (Positron Emission Tomography) is another powerful functional imaging modality, SPECT holds advantages in certain preclinical scenarios due to the wider availability and longer half-lives of some SPECT radionuclides. The combination of these advanced imaging techniques allows for detailed, longitudinal studies in animal models to track disease progression and response to therapy.

Research on Targeted Delivery Systems in Preclinical Contexts (e.g., Nanoparticle-based approaches for research probe delivery)

While this compound is designed to be taken up by cells via amino acid transporters, research into advanced delivery systems, such as nanoparticle-based approaches, aims to further enhance the targeting and efficacy of research probes. Nanocarriers, including liposomes and polymeric nanoparticles, offer a versatile platform for delivering imaging agents. nih.govnih.gov

The primary advantages of using nanoparticles for delivery include:

Enhanced Permeability and Retention (EPR) Effect: In preclinical tumor models, the leaky vasculature and poor lymphatic drainage of tumors can lead to the passive accumulation of nanoparticles, potentially increasing the concentration of the imaging probe at the target site.

Surface Functionalization: Nanoparticles have a large surface area that can be modified with targeting ligands such as antibodies or peptides. nih.gov This allows for active targeting of specific cell surface receptors that may be overexpressed on cancer cells, for example.

Improved Pharmacokinetics: Encapsulating a probe like ¹²³I-IPA within a nanocarrier, such as a liposome, can alter its biodistribution and prolong its circulation time in the bloodstream. nih.gov This can potentially lead to increased uptake at the target site.

For radioiodinated compounds, liposomes are a particularly interesting delivery vehicle. Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate aqueous solutions. nih.gov They are a clinically established nano-drug delivery system. nih.gov The radioiodination of biomaterials within liposomes is feasible, and the radionuclide can be encapsulated or attached to the surface. nih.gov In the context of preclinical research, a liposomal formulation of ¹²³I-IPA could be investigated to study its effects on biodistribution and tumor targeting in animal models. While specific studies on nanoparticle-based delivery of this compound are not yet widely reported, the established principles of nanomedicine provide a strong rationale for exploring such approaches to optimize its use as a research probe. nih.gov

Future Directions in Fundamental and Preclinical Research of 4 Iodophenylalanine I 123

Elucidating Underexplored Molecular Interaction Pathways

While the primary molecular interaction of 4-Iodophenylalanine I-123 is its transport into cells via amino acid transporters, its intracellular fate and downstream interactions remain a key area for future research. As a stable analog of phenylalanine, it is characterized by high metabolic stability. This suggests that, unlike the natural amino acid, it is not significantly incorporated into proteins or catabolized through major metabolic pathways. This property is advantageous for imaging, as the signal largely represents transport activity rather than a complex combination of transport, metabolism, and incorporation.

Future fundamental research will likely focus on:

Minor Metabolic Fates: Investigating whether minor, previously uncharacterized metabolic pathways can affect the long-term retention of iodine-123 in specific cell types.

Protein Association: While significant incorporation into newly synthesized proteins is low, studies using techniques like site-specific incorporation have shown that analogs like 4-iodophenylalanine can be integrated into proteins. nih.govnih.gov Research could explore transient interactions with intracellular proteins or chaperones that may influence its retention and distribution within the cell.

Signaling Pathway Modulation: Exploring whether the influx of this amino acid analog, particularly at high concentrations in preclinical models, could indirectly influence cellular signaling cascades that are sensitive to amino acid availability, such as the mTOR pathway. Studies in bovine mammary epithelial cells have shown that phenylalanine regulates milk protein synthesis via LAT1–mTOR signaling pathways, providing a basis for investigating similar effects with stable analogs like IPA. mdpi.com

Investigating Novel Amino Acid Transporter Systems in Research Models

The uptake of this compound is predominantly mediated by the L-type amino acid transporter 1 (LAT1/SLC7A5), which is overexpressed in many cancer cells. nih.govnih.gov However, the full spectrum of transporters that may interact with this tracer is not completely understood. Future investigations are crucial to refine its application and interpret imaging results in diverse biological contexts.

Key research avenues include:

LAT Isoform Selectivity: The L-type amino acid transporter family includes other isoforms, such as LAT2 (SLC7A8). While LAT1 is a primary target in cancer, LAT2 has a different expression profile and substrate selectivity. nih.gov Recent studies on iodinated phenylalanine isomers have revealed differences in their inhibitory effects on LAT1 and LAT2. nih.gov Specifically, 4-I-Phe's inhibitory effect on LAT1-mediated uptake was comparable to that of natural phenylalanine. nih.gov Further research is needed to quantify the precise affinity and transport kinetics of this compound for LAT2 and other LAT isoforms in various research models.

Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5): ASCT2 is another sodium-dependent amino acid transporter that is upregulated in many cancers and is crucial for glutamine uptake. nih.govfrontiersin.org Given that some amino acid tracers interact with multiple transporters, investigating the potential interaction between this compound and ASCT2 is a critical next step. nih.govmdpi.com Such studies would clarify the specificity of the tracer and its potential utility in imaging tumors that rely on ASCT2-mediated transport.

Other Transporter Families: The human genome contains numerous other solute carrier (SLC) families responsible for amino acid transport. Fundamental research using cell lines engineered to express specific transporters could screen for previously unknown interactions, potentially revealing new applications for this compound in studying diseases where these transporters are dysregulated.

Development of Next-Generation Radiolabeled Derivatives for Enhanced Specificity in Research

To improve imaging characteristics such as tumor-to-background ratios and to explore different biological properties, research is ongoing to develop next-generation derivatives of radiolabeled phenylalanine. These efforts focus on modifying the position of the radioiodine, using different isomers, or creating entirely new analogs.

Comparative studies have evaluated 4-Iodophenylalanine against other structurally related compounds, revealing key differences in their biological behavior. nih.gov For instance, research comparing isomers found that 2-iodo-L-phenylalanine (2-I-Phe) and 4-iodo-L-phenylalanine (4-I-Phe) have distinct properties. In sarcoma-bearing rats, 2-I-Phe showed tumor uptake comparable to the established tracer 3-iodo-alpha-methyltyrosine (B80598) (IMT), while 4-I-Phe also demonstrated high tumor uptake but with higher activity in the blood pool. nih.gov Furthermore, 2-I-Phe showed almost no uptake in inflammation models, indicating high tumor specificity. nih.gov

Another avenue of development is the use of the D-isomer. Research on 2-iodo-D-phenylalanine has shown that it also exhibits high, specific tumor uptake with the potential for faster clearance from non-target organs, which could be advantageous. researchgate.net

| Compound | Isomer/Position | Key Research Finding | Potential Advantage/Application |

|---|---|---|---|

| 4-Iodo-L-phenylalanine (4-I-Phe) | L-isomer, para-position | High tumor uptake, but also notable blood-pool activity. nih.gov Prolonged retention in gliomas. nih.gov | Established tracer for tumor imaging; potential for therapeutic applications when labeled with I-131. nih.gov |

| 2-Iodo-L-phenylalanine (2-I-Phe) | L-isomer, ortho-position | Tumor uptake comparable to IMT with lower renal accumulation. nih.gov Markedly improves LAT1 affinity and selectivity. nih.gov | Promising for oncologic imaging outside the brain due to favorable biodistribution. nih.gov |

| 2-Iodo-D-phenylalanine | D-isomer, ortho-position | High and specific tumor uptake, transported by LAT1. researchgate.net Faster blood clearance compared to the L-isomer. researchgate.net | Potentially better imaging characteristics and lower radiation dose to non-target organs. researchgate.net |

| 3-Iodo-alpha-methyltyrosine (IMT) | L-isomer (Tyrosine analog) | Well-established for glioma imaging, but shows significant renal uptake. nih.govnih.gov | Standard for comparison in brain tumor imaging; application outside the brain is limited. nih.gov |

Application in Diverse Animal Models for Fundamental Biological Processes

The application of this compound in animal models is expanding beyond its initial focus on oncology to investigate other fundamental biological processes. These models are essential for understanding the tracer's behavior and for exploring its utility in studying health and disease.